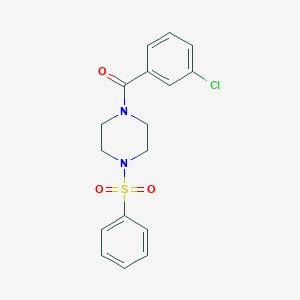![molecular formula C23H23FN2O2 B248489 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248489.png)
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FNa, is a chemical compound that has gained significant attention in scientific research for its potential pharmacological properties. FNa is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, reduction of oxidative stress and inflammation, and inhibition of cell proliferation. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to have vasodilatory effects, which may contribute to its potential use in the treatment of hypertension and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is its potential pharmacological properties, which make it a promising candidate for drug development. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to have a low toxicity profile, which is an important factor in drug development. However, one of the limitations of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, including the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to elucidate the exact mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine and its potential use in the treatment of various diseases. Furthermore, the development of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine derivatives with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.
Métodos De Síntesis
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine can be synthesized through a multi-step reaction that involves the coupling of 4-fluorobenzylamine with 2-naphthol, followed by acetylation of the resulting product with piperazine. The reaction can be optimized by controlling the reaction conditions and using appropriate catalysts and solvents to obtain a high yield of pure 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields, including cancer, neurological disorders, and cardiovascular diseases. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been investigated for its potential use as a vasodilator in the treatment of hypertension and other cardiovascular diseases.
Propiedades
Nombre del producto |
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
Fórmula molecular |
C23H23FN2O2 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H23FN2O2/c24-21-8-5-18(6-9-21)16-25-11-13-26(14-12-25)23(27)17-28-22-10-7-19-3-1-2-4-20(19)15-22/h1-10,15H,11-14,16-17H2 |
Clave InChI |
AGMHMHQXDAGPKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)